The synthesis of methyl 5-nitronaphthalene-1-carboxylate typically involves the nitration of naphthalene derivatives followed by esterification. The general synthetic route can be outlined as follows:
The reaction parameters, such as temperature, time, and concentration of reagents, are crucial for optimizing yield and purity.
Methyl 5-nitronaphthalene-1-carboxylate features a naphthalene ring system with a nitro group and a carboxylate ester substituent. The structural characteristics include:
The canonical SMILES representation is COC(=O)C1=CC=CC2=C1C=CC=C2[N+](=O)[O-]
, which reflects its complex structure .
Methyl 5-nitronaphthalene-1-carboxylate participates in various chemical reactions due to its functional groups:
The mechanism of action for methyl 5-nitronaphthalene-1-carboxylate primarily relates to its biological activities:
Methyl 5-nitronaphthalene-1-carboxylate has diverse applications across several fields:
Future research may focus on expanding its applications further into medicinal chemistry and material sciences, leveraging its unique structural features .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2